
2-(2,3-Dimethylphenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethylphenyl)-2-methylpropanoic acid is a chemical compound that belongs to the class of organic compounds known as benzoic acids. This compound is characterized by the presence of a benzoic acid moiety substituted with a 2,3-dimethylphenyl group and a 2-methylpropanoic acid group. It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenyl)-2-methylpropanoic acid typically involves the reaction of 2,3-dimethylbenzene with a suitable reagent to introduce the propanoic acid group. One common method involves the Friedel-Crafts acylation reaction, where 2,3-dimethylbenzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(2,3-dimethylphenyl)acetic acid.
Reduction: Formation of 2-(2,3-dimethylphenyl)-2-methylpropanol.
Substitution: Formation of halogenated derivatives such as this compound bromide.
Scientific Research Applications
2-(2,3-Dimethylphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The compound may also interact with cellular receptors to modulate pain signaling pathways, contributing to its analgesic properties.
Comparison with Similar Compounds
Similar Compounds
Mefenamic acid: A nonsteroidal anti-inflammatory drug with a similar structure, containing a 2,3-dimethylphenyl group.
Ibuprofen: Another nonsteroidal anti-inflammatory drug with a propanoic acid moiety.
Uniqueness
2-(2,3-Dimethylphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the aromatic ring and the presence of a 2-methylpropanoic acid group. This structural uniqueness contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H16O2/c1-8-6-5-7-10(9(8)2)12(3,4)11(13)14/h5-7H,1-4H3,(H,13,14) |
InChI Key |
HNRRQQVMCVNACE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


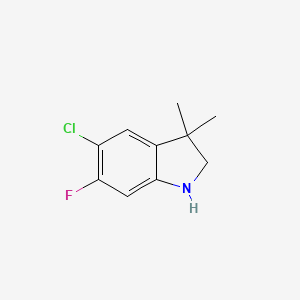
![1-[1-(Oxetan-3-yloxy)cyclohexyl]methanamine](/img/structure/B13081263.png)

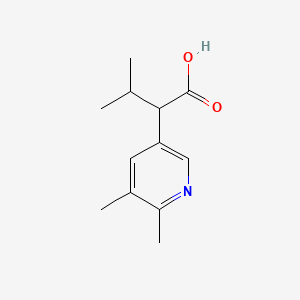
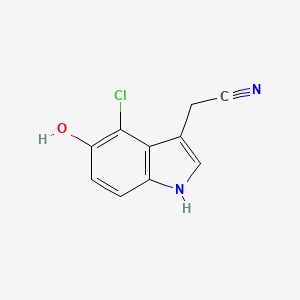
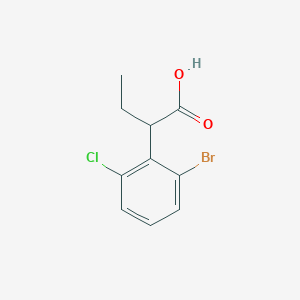
![4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13081284.png)

![3-bromo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13081295.png)
![6-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13081308.png)
![5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081324.png)
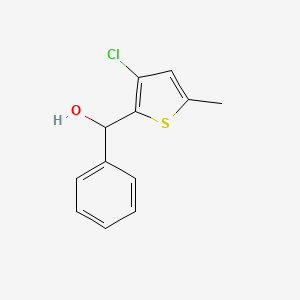
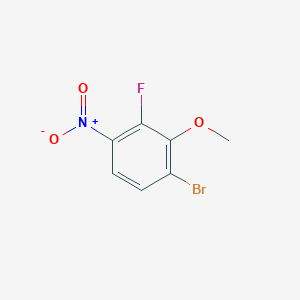
![2-[Amino(phenyl)methyl]-4-methylphenol](/img/structure/B13081339.png)
